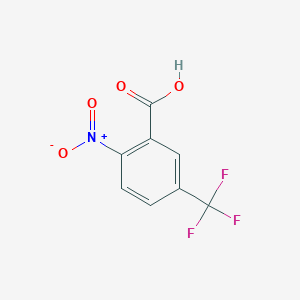

2-Nitro-5-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

2-nitro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)4-1-2-6(12(15)16)5(3-4)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSKCQXWHNDYKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856530 | |

| Record name | 2-Nitro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214373-54-2 | |

| Record name | 2-Nitro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Nitro-5-(trifluoromethyl)benzoic acid" properties and characteristics

An In-Depth Technical Guide to 2-Nitro-5-(trifluoromethyl)benzoic Acid: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1214373-54-2), a fluorinated aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. While detailed experimental data for this specific isomer is not widely published, this document leverages established chemical principles and data from closely related analogues to provide a robust guide for its synthesis, characterization, and application. We present a reasoned, expert-driven discussion on its physicochemical properties, a proposed synthetic protocol addressing key regioselectivity challenges, predicted spectroscopic fingerprints, and its potential as a critical building block in the development of advanced pharmaceutical agents.

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, is a cornerstone of modern drug design. The -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly desirable feature in pharmaceutical candidates. This compound is a bifunctional building block, possessing a carboxylic acid handle for amide coupling and other derivatizations, and a nitro group that can serve as a directing group or be reduced to an amine for further functionalization. Its true value lies in its potential as a precursor to complex heterocyclic systems and other high-value chemical entities. A notable analogue, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, is a key precursor in the synthesis of a promising new class of antitubercular agents, including BTZ043 and PBTZ169 (macozinone), which have advanced to clinical trials.[1] This precedent underscores the potential utility of the this compound scaffold in addressing critical therapeutic areas.

Physicochemical Properties and Handling

While comprehensive experimental data is scarce, key physicochemical properties can be compiled from supplier data and predictive models. This information is crucial for reaction planning, safety assessment, and purification.

| Property | Value / Information | Source |

| CAS Number | 1214373-54-2 | [2][3] |

| Molecular Formula | C₈H₄F₃NO₄ | [2] |

| Molecular Weight | 235.12 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature. | [analogous compounds] |

| Melting Point | Not experimentally published. The related isomer, 3-Nitro-5-(trifluoromethyl)benzoic acid, has a melting point of 127-130 °C. | [4] |

| Boiling Point | 336.7 ± 42.0 °C (Predicted) | [3] |

| Density | 1.596 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | [general chemical principles] |

Safety and Handling

Based on safety data for structurally similar nitroaromatic and fluorinated carboxylic acids, the following precautions are advised:

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.[5]

-

Hazards: Expected to cause skin and serious eye irritation. May cause respiratory irritation.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[3]

Synthesis and Purification: A Discussion of Regioselectivity

The most logical synthetic route to this compound is the direct electrophilic nitration of 3-(trifluoromethyl)benzoic acid. However, this reaction presents a significant regiochemical challenge that must be understood and managed.

The Causality of Experimental Design

Both the carboxylic acid (-COOH) and trifluoromethyl (-CF3) groups are electron-withdrawing and therefore deactivating and meta-directing for electrophilic aromatic substitution. In 3-(trifluoromethyl)benzoic acid, the positions ortho and para to the -COOH group (positions 2, 4, 6) are activated relative to the positions ortho/para to the -CF3 group. Conversely, the positions ortho and para to the -CF3 group (positions 2, 4, 6) are activated relative to the positions ortho/para to the -COOH group. The challenge is that both groups direct incoming electrophiles to the same positions (5-position relative to -COOH is the same as the 2-position relative to -CF3, and so on).

The nitronium ion (NO₂⁺) will add to the position least deactivated by the combined inductive and resonance effects of both groups. The formation of the desired 2-nitro isomer requires substitution ortho to the carboxylic acid, which is generally disfavored due to steric hindrance and strong deactivation. The major isomers are likely to be 4-nitro- and 6-nitro-3-(trifluoromethyl)benzoic acid. Therefore, the synthesis is not merely a matter of reaction but of careful control and, critically, robust purification to isolate the desired, likely minor, 2-nitro isomer.

Caption: Proposed workflow for the synthesis and purification of this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on established methods for aromatic nitration.

-

Preparation of Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously and slowly add 1.2 equivalents of concentrated nitric acid (90%) to 3 equivalents of concentrated sulfuric acid (98%) with continuous stirring. Ensure the temperature is maintained below 10 °C.

-

Dissolution of Substrate: In a separate three-neck reaction vessel equipped with a thermometer and a dropping funnel, dissolve 1 equivalent of 3-(trifluoromethyl)benzoic acid in 3-5 volumes of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

-

Nitration Reaction: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the solution of the benzoic acid derivative. The rate of addition must be controlled to keep the internal reaction temperature below 10 °C. A temperature excursion can lead to dinitration and reduced selectivity.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) by periodically taking a small aliquot, quenching it in water, extracting with ethyl acetate, and spotting on a silica plate.

-

Work-up: Once the reaction is complete, cautiously pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate containing the crude product mixture will form.

-

Isolation and Purification:

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the crude solid.

-

Crucial Step: The isomeric mixture must be separated. This is best achieved by silica gel column chromatography using a gradient elution system (e.g., hexane/ethyl acetate). The different isomers will have distinct polarities, allowing for their separation. Fractions should be monitored by TLC to identify and collect the desired 2-nitro isomer.

-

Alternatively, fractional crystallization from a suitable solvent system (e.g., ethanol/water) may be attempted.

-

Spectroscopic Characterization (Predicted)

No published spectra for this compound are available. The following data is predicted based on the known spectra of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid[1] and fundamental principles of spectroscopy. This serves as a self-validating system for researchers who successfully synthesize and isolate the compound.

Caption: Structure of this compound with proton numbering for NMR prediction.

¹H NMR Spectroscopy

(Predicted for 400 MHz, in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~13.5 - 14.5 | br s | - | 1H, -COOH | The carboxylic acid proton is highly deshielded, acidic, and exchanges, appearing as a broad singlet. |

| ~8.40 | d | J ≈ 2.0 | 1H, H-6 | This proton is ortho to the electron-withdrawing -NO₂ group and will be the most deshielded aromatic proton. It will appear as a doublet due to coupling with H-4. |

| ~8.25 | dd | J ≈ 8.5, 2.0 | 1H, H-4 | This proton is coupled to both H-3 (ortho, J ≈ 8.5 Hz) and H-6 (meta, J ≈ 2.0 Hz), appearing as a doublet of doublets. |

| ~8.05 | d | J ≈ 8.5 | 1H, H-3 | This proton is ortho to the -COOH group and coupled only to H-4, resulting in a doublet. |

¹³C NMR Spectroscopy

(Predicted for 100 MHz, in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.0 | -COOH | Carbonyl carbon of the carboxylic acid. |

| ~149.0 | C-2 | Aromatic carbon bearing the nitro group, highly deshielded. |

| ~135.0 | C-4 | Aromatic C-H. |

| ~131.0 (q) | C-5 | Carbon attached to the -CF₃ group, will appear as a quartet due to C-F coupling. |

| ~129.0 | C-6 | Aromatic C-H. |

| ~125.0 | C-3 | Aromatic C-H. |

| ~123.0 (q) | -CF₃ | Trifluoromethyl carbon, appears as a large quartet with a significant C-F coupling constant. |

| ~122.0 | C-1 | Quaternary carbon attached to the -COOH group. |

Infrared (IR) and Mass Spectrometry (MS)

| Spectroscopy | Wavenumber (cm⁻¹) / m/z | Assignment |

| FTIR (ATR) | 3300 - 2500 (broad) | O-H stretch (Carboxylic Acid) |

| ~1710 | C=O stretch (Carboxylic Acid) | |

| ~1540 and ~1350 | N-O asymmetric and symmetric stretch (Nitro group) | |

| ~1300 - 1100 | C-F stretches (Trifluoromethyl group) | |

| MS (ESI-) | 234.0 | [M-H]⁻ (Molecular ion peak) |

| 188.0 | [M-H-NO₂]⁻ (Loss of nitro group) |

Key Reactions and Applications in Drug Discovery

This compound is a versatile intermediate. Its two functional groups can be manipulated to build molecular complexity, making it a valuable starting point for library synthesis and lead optimization campaigns.

Caption: Reaction pathways illustrating the utility of the title compound in building complex molecules.

-

Amide Bond Formation: The carboxylic acid is the most accessible functional group. It can be readily converted to an acid chloride (using SOCl₂ or oxalyl chloride) or activated with coupling reagents (like HBTU, HATU, or EDC) to react with a wide array of amines, forming a diverse library of amides.

-

Nitro Group Reduction: The nitro group can be selectively reduced to an aniline derivative (2-Amino-5-(trifluoromethyl)benzoic acid). Common reduction conditions include catalytic hydrogenation (H₂, Pd/C), or chemical reduction with reagents like tin(II) chloride (SnCl₂) or iron in acetic acid. This unmasks a nucleophilic amino group ortho to the carboxylic acid, which is a classic precursor for forming bicyclic heterocycles like benzoxazinones or quinazolinones.

-

Orthogonal Strategy: The true synthetic power comes from using these two functionalities in sequence. For example, one could first perform an amide coupling and then reduce the nitro group on the more complex intermediate. This aniline can then participate in cyclization reactions, using the ortho-disposed amide functionality to form therapeutically relevant scaffolds.

Conclusion

This compound represents a strategically important, albeit under-documented, chemical building block. Its synthesis is a practical exercise in managing the directing effects of multiple substituents in electrophilic aromatic substitution. For the successful synthetic chemist, it offers two orthogonal functional handles—the carboxylic acid and the nitro group—that serve as versatile gateways to a wide range of complex molecular architectures. Drawing parallels from its close analogues, this compound holds significant potential for application in the discovery of novel therapeutics, particularly in areas where metabolic stability and targeted potency are paramount. This guide provides the foundational knowledge and predictive data necessary for researchers to confidently incorporate this valuable intermediate into their synthetic programs.

References

-

Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, 77(2), 142-149. [Link]

-

Alachem Co., Ltd. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. PubMed Central. [Link]

-

Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. IUCrData, 6(2). [Link]

- Giacobbe, T. J. (1983). Process for preparing 2-nitro-5-[substituted-phenoxy] benzoic acids and salts thereof.

-

ResearchGate. (2021). (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. [Link]

-

NIST. (n.d.). Benzoic acid, 2-nitro-. NIST Chemistry WebBook. [Link]

-

Hou, D.-R., et al. (2026). Nitrosonium Ion-Catalyzed Oxidative Chlorination of Arenes. The Journal of Organic Chemistry, 91(2). [Link]

Sources

- 1. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1214373-54-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. This compound | 1214373-54-2 [chemicalbook.com]

- 4. 2-Fluoro-5-nitrobenzoic acid 98 7304-32-7 [sigmaaldrich.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 3-Nitro-5-(trifluoromethyl)benzoic Acid

Authoritative Note on Compound Identification: This technical guide focuses on 3-Nitro-5-(trifluoromethyl)benzoic acid , corresponding to the provided CAS Number 328-80-3 . Initial analysis revealed a discrepancy between the requested topic name, "2-Nitro-5-(trifluoromethyl)benzoic acid," and the supplied CAS number. The scientific literature and chemical databases unequivocally associate CAS 328-80-3 with the 3-nitro isomer. To ensure scientific accuracy and integrity, this document details the properties, synthesis, and applications of the compound verified by the CAS number.

Introduction

3-Nitro-5-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a pivotal building block in modern synthetic chemistry. Its strategic importance is primarily recognized in the fields of medicinal chemistry and agrochemical research, where it serves as a versatile intermediate for the synthesis of complex, biologically active molecules.[1][2] The unique electronic properties conferred by the trifluoromethyl (-CF3) and nitro (-NO2) groups, both potent electron-withdrawing moieties, render the molecule's aromatic ring and carboxylic acid function highly reactive and amenable to a wide array of chemical transformations.[1] This guide provides an in-depth exploration of the physicochemical characteristics, spectroscopic profile, synthesis, and applications of this important chemical entity, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Profile

The distinct substitution pattern of 3-Nitro-5-(trifluoromethyl)benzoic acid governs its physical properties and spectroscopic signature. These characteristics are fundamental for its identification, purification, and manipulation in a laboratory setting.

Physicochemical Properties

The key physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 328-80-3 | [2][3][4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C₈H₄F₃NO₄ | [2][3][4][7][8][10][11] |

| Molecular Weight | 235.12 g/mol | [2][3][4][7][11] |

| Appearance | Light yellow to white solid/powder | [3][7][10][11] |

| Melting Point | 127-130 °C | [3][8] |

| Boiling Point | 309.8 °C at 760 mmHg (Predicted) | [3] |

| Density | ~1.6 g/cm³ (Predicted) | [3] |

| Purity | Typically ≥95% | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and quality control of 3-Nitro-5-(trifluoromethyl)benzoic acid.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is characterized by distinct signals in the aromatic region, reflecting the substitution pattern. In an acetone-d₆ solvent, the spectrum typically shows three distinct signals: a triplet at approximately 9.00 ppm, a triplet at 8.78 ppm, and another triplet at 8.66 ppm, each integrating to one proton.[3] This pattern is indicative of the meta-substitution on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. Key signals in acetone-d₆ include the carboxylic carbon around 164.5 ppm, the carbon attached to the nitro group at approximately 149.8 ppm, and the carbon bearing the trifluoromethyl group, which appears as a quartet around 132.8 ppm due to C-F coupling.[3]

-

IR (Infrared) Spectroscopy: The IR spectrum reveals the presence of the key functional groups. Characteristic absorption bands include:

-

A broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.

-

A sharp C=O (carbonyl) stretch from the carboxylic acid, usually around 1700 cm⁻¹.

-

Strong absorptions corresponding to the N-O stretching of the nitro group, typically seen around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

Prominent C-F stretching bands from the trifluoromethyl group, generally found in the 1100-1300 cm⁻¹ range.

-

Synthesis and Reaction Chemistry

The synthesis of 3-Nitro-5-(trifluoromethyl)benzoic acid is a well-established process, valued for its efficiency and scalability.

Synthetic Pathway: Electrophilic Nitration

The most common and direct route to this compound is through the electrophilic nitration of 3-(trifluoromethyl)benzoic acid. This reaction leverages the meta-directing effect of both the carboxylic acid and the trifluoromethyl group.

-

Carboxylic Acid Modifications: The -COOH group is a primary site for elaboration. It can be readily converted to an acid chloride, which is a highly reactive intermediate for forming esters and amides. Direct amidation using coupling agents is also a common strategy in pharmaceutical synthesis.

-

Nitro Group Reduction: The nitro group can be selectively reduced to an amine (-NH₂). This transformation is fundamental, as the resulting aniline derivative is a precursor to a vast number of heterocyclic compounds and can be further modified through diazotization or acylation reactions.

Role in Drug Design

The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry. [13]Its inclusion in a drug candidate, facilitated by intermediates like 3-Nitro-5-(trifluoromethyl)benzoic acid, can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins. [13]The -CF3 group's strong electron-withdrawing nature and lipophilicity are key to these beneficial effects. This compound, therefore, provides a direct route to introduce both a -CF3 group and a versatile synthetic handle (the carboxylic acid, or the amine after reduction) onto a molecular scaffold.

Safety and Handling

Hazard Identification: 3-Nitro-5-(trifluoromethyl)benzoic acid is classified as harmful if swallowed and causes skin and serious eye irritation. [3]* GHS Hazard Statements: H302 (Harmful if swallowed).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [3] Handling Recommendations:

-

Work in a well-ventilated area or a fume hood.

-

Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid generating dust.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

3-Nitro-5-(trifluoromethyl)benzoic acid (CAS 328-80-3) is a cornerstone intermediate for the synthesis of advanced functional molecules. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an invaluable tool for chemists in the pharmaceutical and agrochemical industries. The strategic placement of its three functional groups provides a robust platform for creating diverse molecular architectures, particularly for the incorporation of the pharmacologically crucial trifluoromethyl moiety. A thorough understanding of its chemistry and safe handling is essential for leveraging its full potential in innovative research and development projects.

References

-

3-nitro-5-(trifluoromethyl)benzoic acid. (n.d.). Alachem Co., Ltd. Retrieved January 20, 2026, from [Link]

-

3-Nitro-5-(trifluoromethyl)benzoic acid Properties vs Temperature. (n.d.). Chemeo. Retrieved January 20, 2026, from [Link]

-

CAS 328-80-3 3-Nitro-5-(Trifluoromethyl)Benzoic Acid. (n.d.). IndiaMART. Retrieved January 20, 2026, from [Link]

-

CAS No. 328-80-3. (n.d.). Chemsrc. Retrieved January 20, 2026, from [Link]

-

3-Nitro-5-(trifluoromethyl)benzoic acid (CAS 328-80-3) Properties. (n.d.). Prode Properties. Retrieved January 20, 2026, from [Link]

-

The Role of 3-Nitro-5-(trifluoromethyl)benzoic Acid in Developing Novel Fluorinated Compounds. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]

-

3-Nitro-5-(trifluoromethyl)benzoic acid - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]

-

Signore, G., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5783. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. biosynth.com [biosynth.com]

- 3. echemi.com [echemi.com]

- 4. 328-80-3 | 3-nitro-5-(trifluoromethyl)benzoic acid - Alachem Co., Ltd. [alachem.co.jp]

- 5. m.indiamart.com [m.indiamart.com]

- 6. CAS No. 328-80-3 | Chemsrc [chemsrc.com]

- 7. 3-Nitro-5-(trifluoromethyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 8. chem-casts.com [chem-casts.com]

- 9. CAS RN 328-80-3 | Fisher Scientific [fishersci.com]

- 10. 3-NITRO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 328-80-3 [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. scbt.com [scbt.com]

- 13. mdpi.com [mdpi.com]

"2-Nitro-5-(trifluoromethyl)benzoic acid" molecular structure and weight

An In-depth Technical Guide to 2-Nitro-5-(trifluoromethyl)benzoic acid

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. The document details its core molecular structure, physicochemical properties, and molecular weight. Furthermore, it explores its applications as a versatile building block in organic synthesis and outlines essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical manufacturing who require a detailed understanding of this compound's characteristics and utility.

Part 1: Molecular Structure and Identification

This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with three distinct groups: a carboxylic acid (-COOH), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃). The specific arrangement of these substituents—with the nitro group ortho to the carboxylic acid and the trifluoromethyl group meta to it—defines its chemical reactivity and utility as a synthetic precursor.

The electron-withdrawing properties of both the nitro and trifluoromethyl groups significantly influence the electronic environment of the aromatic ring and the acidity of the carboxylic acid proton. This electronic profile is fundamental to its role in various chemical transformations.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | [1][2] |

| CAS Number | 1214373-54-2 | [1][2] |

| Molecular Formula | C₈H₄F₃NO₄ | [1][2] |

| Molecular Weight | 235.12 g/mol | [1][2] |

| Canonical SMILES | O=C(O)C1=CC(C(F)(F)F)=CC=C1[O-] |[2] |

Molecular Structure Visualization

The two-dimensional structure of the molecule is presented below, illustrating the spatial relationship between the functional groups on the benzene ring.

Caption: Generalized workflow for the synthesis via nitration.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis. Its utility stems from the presence of three distinct functional groups that can be selectively modified.

-

Pharmaceutical Synthesis: The core structure is a feature in various pharmacologically active molecules. For instance, the closely related compound, 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, is a documented precursor in the synthesis of 8-nitro-1,3-benzothiazin-4-ones (BTZs). [3][4]This class of compounds includes promising new antitubercular agents that have advanced to clinical trials. [4]This highlights the role of such nitrobenzoic acids as critical building blocks for developing novel therapeutics.

-

Agrochemical Intermediates: It is used as an intermediate in the agrochemical industry. [5]The trifluoromethyl group is a common feature in modern pesticides and herbicides due to its ability to enhance metabolic stability and binding affinity.

-

Fine Chemicals and Materials Science: As a versatile building block, it can be employed in the synthesis of dyes, polymers, and other specialty chemicals where its specific electronic and structural properties are advantageous.

References

- Google Patents. (n.d.). Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof.

- Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E, 77(Pt 2), 142–147.

-

National Center for Biotechnology Information. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Retrieved from [Link]

-

National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]

Sources

- 1. This compound | 1214373-54-2 [chemicalbook.com]

- 2. 1214373-54-2|this compound|BLD Pharm [bldpharm.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Nitro-5- (trifluoromethyl) Benzoic Acid CAS No. 121473-54-2 [sunwisechem.com]

A Technical Guide to the Solubility and Stability of 2-Nitro-5-(trifluoromethyl)benzoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Nitro-5-(trifluoromethyl)benzoic acid is an important substituted aromatic carboxylic acid often utilized as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its molecular structure, featuring a carboxylic acid group, a nitro group, and a trifluoromethyl group, dictates its physicochemical properties. Understanding the solubility and stability of this compound is a non-negotiable prerequisite for its effective use in synthetic chemistry, formulation development, and biological screening. Poorly characterized solubility can lead to failed reactions, inaccurate assay results, and flawed formulation strategies, while uncharacterized stability can result in sample degradation, impurity formation, and compromised shelf-life.[1]

This guide provides a comprehensive overview of the critical solubility and stability characteristics of this compound. It is designed for researchers and drug development professionals, offering not just data, but the scientific rationale behind the experimental methodologies required for a thorough physicochemical assessment.

Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is the first step in any robust scientific investigation.

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃NO₄ | N/A |

| Molecular Weight | 235.12 g/mol | N/A |

| Appearance | Light yellow to yellow solid | [2] |

| Predicted pKa | 1.82 ± 0.25 | [2] |

| Recommended Storage | 2-8°C | [2] |

The low predicted pKa of ~1.82 indicates that this compound is a relatively strong acid.[2] This is a critical parameter, as it predicts that the molecule will be in its ionized, carboxylate form at physiological pH and most neutral pH values, which profoundly influences its aqueous solubility.[3][4]

Part 1: Solubility Profile Assessment

Solubility is a critical attribute that influences bioavailability and is essential for developing viable formulations.[1] For a compound like this compound, a multi-faceted approach to solubility determination is required, encompassing both organic and aqueous systems.

Methodology for Thermodynamic Solubility Determination: The Shake-Flask Method

To ensure accuracy and reproducibility, the gold standard for determining thermodynamic (equilibrium) solubility is the Shake-Flask method, as originally described by Higuchi and Connors.[5] This method is favored over kinetic assessments for definitive characterization because it measures the true equilibrium between the un-dissolved solid and the saturated solution, reflecting the most stable state.[4][5]

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess of solid this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., water, pH 7.4 buffer, methanol, acetonitrile). The key is to ensure a visible amount of un-dissolved solid remains, guaranteeing that saturation is achieved.[5]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be empirically determined; a common validation step is to measure the concentration at 24 and 48 hours to confirm it has plateaued.[4]

-

Phase Separation: After equilibration, un-dissolved solid must be separated from the saturated solution. This is a critical step where errors can be introduced. Centrifugation followed by careful collection of the supernatant is the preferred method. Filtration may also be used, but one must validate that the compound does not adsorb to the filter membrane, which can lead to artificially low solubility values.[5]

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, against a calibration curve prepared with known concentrations of the reference standard.[3]

Causality and Trustworthiness: The deliberate use of excess solid and extended equilibration time ensures the system reaches a true thermodynamic equilibrium.[5] By quantifying the supernatant, we measure the maximum amount of the compound a solvent can hold under specific conditions, providing a reliable and reproducible solubility value.

Experimental Workflow: Solubility Determination

Caption: Workflow for Thermodynamic Solubility using the Shake-Flask Method.

Expected Solubility Profile

While specific experimental data is not publicly available, a profile can be predicted based on the compound's structure:

-

Aqueous Solubility: Due to its very low pKa (~1.82), the carboxylic acid will be fully deprotonated and exist as a carboxylate anion in neutral or basic solutions. This ionization will significantly increase its solubility in aqueous media at pH values greater than its pKa.[3][4] Conversely, in highly acidic solutions (pH < 1.8), it will be in its neutral, protonated form, and its aqueous solubility is expected to be very low.[4]

-

Organic Solvents: High solubility is expected in polar aprotic solvents like DMSO and DMF, and in polar protic solvents like methanol and ethanol, due to the potential for hydrogen bonding and dipole-dipole interactions. Solubility is likely to be lower in non-polar solvents such as hexanes or toluene.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Aqueous Buffer | pH 7.4 Phosphate Buffer | High | Ionization of the carboxylic acid group (pKa ~1.82). |

| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding with the carboxylic acid and nitro groups. |

| Polar Aprotic | DMSO, Acetonitrile | High | Strong dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene | Low | Mismatch in polarity ("like dissolves like"). |

Part 2: Chemical Stability Profile

Assessing chemical stability is crucial for defining storage conditions, retest periods, and understanding potential degradation pathways.[6] Forced degradation (or stress testing) is the cornerstone of this evaluation, intentionally exposing the compound to harsh conditions to accelerate decomposition.[7][8] The goal is to achieve modest degradation (5-20%) to ensure that analytical methods are stability-indicating and to identify likely degradation products.[8][9]

Methodology for Forced Degradation Studies

These studies must be systematic and are guided by the International Council for Harmonisation (ICH) guideline Q1A(R2).[8][10] A solution of this compound is prepared in a suitable solvent and subjected to various stress conditions.

Experimental Protocol: Forced Degradation

-

Hydrolytic Stability:

-

Acidic: Expose the compound to 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Basic: Expose the compound to 0.1 M NaOH at room or elevated temperature.

-

Neutral: Reflux the compound in water.

-

-

Oxidative Stability: Expose the compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stability: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.

-

Photostability: Expose the solid compound and a solution to a controlled light source that provides both UV and visible light, as specified in ICH Q1B (total illumination of not less than 1.2 million lux hours and an integrated near UV exposure of not less than 200 watt hours/square meter).[6]

-

Analysis: At each time point, samples are analyzed by a stability-indicating HPLC method (e.g., with a photodiode array detector). The goal is to separate the parent peak from all degradation products and quantify the loss of the parent compound as well as the formation of impurities.

Causality and Trustworthiness: This multi-condition approach ensures that all likely degradation pathways (hydrolysis, oxidation, etc.) are explored.[6][7] By targeting 5-20% degradation, we generate sufficient quantities of degradants for detection and potential identification without completely destroying the sample.[8] This process validates that the analytical method can detect degradation and is thus "stability-indicating."[10]

Experimental Workflow: Forced Degradation Studydot

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 1214373-54-2 [m.chemicalbook.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. scispace.com [scispace.com]

- 6. onyxipca.com [onyxipca.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. youtube.com [youtube.com]

- 10. database.ich.org [database.ich.org]

"2-Nitro-5-(trifluoromethyl)benzoic acid" spectral data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of 2-Nitro-5-(trifluoromethyl)benzoic acid

Introduction: The Analytical Imperative for a Complex Moiety

This compound is a substituted aromatic carboxylic acid of significant interest in synthetic chemistry, serving as a versatile building block for pharmaceuticals and agrochemicals. Its unique trifunctional substitution pattern—comprising a carboxylic acid, a nitro group, and a trifluoromethyl group—creates a complex electronic environment that dictates its reactivity and potential applications. The electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, positioned ortho and meta to the carboxylic acid respectively, profoundly influences the molecule's chemical properties.

Accurate and unambiguous structural confirmation of this molecule is paramount for any research or development endeavor. Spectroscopic analysis provides the definitive "fingerprint" required for identity, purity, and structural verification. This guide offers an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is designed for researchers and drug development professionals, providing not only the spectral data itself but also the underlying scientific rationale for the observed phenomena and the experimental protocols for reliable data acquisition.

Molecular Structure and Key Features

A clear visualization of the molecule is foundational to interpreting its spectral data. The relative positions of the functional groups are critical for predicting spectral outcomes, particularly in NMR spectroscopy where proximity and electronic effects determine chemical shifts and coupling patterns.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical, complementary information.

Expertise in Action: Selecting the Right Conditions

The choice of deuterated solvent is a critical first step. Due to the presence of the acidic carboxylic proton and the compound's polarity, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. It is a polar aprotic solvent capable of dissolving the analyte, and its residual proton signal (around 2.50 ppm) does not typically interfere with the aromatic signals.[1] Crucially, it allows for the observation of the exchangeable carboxylic acid proton, which might be lost or broadened in protic solvents like Methanol-d₄. Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shifts to 0 ppm.[2]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of DMSO-d₆. Add a small amount of TMS as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for achieving good signal dispersion, especially for resolving the aromatic region.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 14 ppm.

-

Number of Scans: 16-32 scans, depending on concentration.

-

Relaxation Delay: 2-5 seconds to ensure full relaxation of protons.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum is characterized by distinct signals in the aromatic region and a broad signal for the carboxylic acid proton. The powerful electron-withdrawing effects of the -NO₂ and -CF₃ groups significantly deshield the aromatic protons, shifting them downfield.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13-14 | Broad Singlet | 1H | -COOH | The acidic proton is highly deshielded and its signal is often broad due to chemical exchange. |

| ~8.60 | Doublet (d) | 1H | H-6 | This proton is ortho to the strongly electron-withdrawing -NO₂ group, causing a significant downfield shift. |

| ~8.40 | Doublet of Doublets (dd) | 1H | H-4 | This proton is deshielded by the adjacent -CF₃ group and the para -NO₂ group. |

| ~8.22 | Doublet (d) | 1H | H-3 | This proton is shifted downfield primarily by the ortho -NO₂ group. |

Note: The exact chemical shifts are based on data for a structurally similar compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, analyzed in DMSO-d₆, and are highly representative.[3] The coupling constants (J-values) for the aromatic protons would be expected to follow typical ortho (~8 Hz) and meta (~2 Hz) coupling patterns.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and insight into the electronic effects of the substituents.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164 | C=O | The carbonyl carbon of the carboxylic acid appears in the typical downfield region.[3] |

| ~150 | C-NO₂ | The carbon directly attached to the nitro group is strongly deshielded and shifted significantly downfield.[3] |

| ~136 | C-COOH | The carbon bearing the carboxylic acid group. |

| ~130 | C-H (Aromatic) | Aromatic methine carbon. |

| ~129 (quartet) | C-CF₃ | The carbon attached to the trifluoromethyl group is deshielded and appears as a quartet due to coupling with the three fluorine atoms (¹JCF).[3][4] |

| ~124 | C-H (Aromatic) | Aromatic methine carbon. |

| ~122 (quartet) | -CF₃ | The trifluoromethyl carbon itself exhibits a strong quartet with a large coupling constant (¹JCF ≈ 273 Hz).[3][4] |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise in Action: Understanding Vibrational Modes

For this compound, the key diagnostic peaks are the very broad O-H stretch of the carboxylic acid, the sharp C=O carbonyl stretch, the asymmetric and symmetric stretches of the nitro group, and the strong C-F stretches of the trifluoromethyl group. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which dramatically broadens the O-H stretching band, causing it to appear as a wide trough, often spanning from 2500 to 3300 cm⁻¹.[5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a modern, rapid, and reliable method for acquiring IR spectra of solid samples, requiring minimal preparation.

-

Sample Preparation: Place a small, spatula-tip amount of the solid this compound directly onto the ATR crystal (typically diamond or germanium).

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Background Scan: First, record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Record the sample spectrum.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

-

IR Spectral Data and Interpretation

The spectrum provides clear evidence for all key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300-2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (-COOH)[5][6] |

| ~1700 | Strong, Sharp | C=O Stretch | Carbonyl of Carboxylic Acid[3][5] |

| ~1540 | Strong | N-O Asymmetric Stretch | Nitro (-NO₂)[3] |

| ~1320 | Strong | N-O Symmetric Stretch | Nitro (-NO₂)[3] |

| ~1300-1100 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃)[3] |

| ~1250 | Medium | C-O Stretch | Carboxylic Acid (-COOH)[5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of fragmentation patterns.

Expertise in Action: Ionization and Fragmentation Logic

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, acidic molecules like this one. Operating in negative ion mode ([M-H]⁻) is the logical choice, as the carboxylic acid readily deprotonates to form a stable carboxylate anion. The subsequent fragmentation of this anion in the mass spectrometer (MS/MS) provides structural confirmation. Nitroaromatic compounds exhibit characteristic fragmentation pathways, including the loss of NO, NO₂, and, in the case of benzoic acids, decarboxylation (loss of CO₂).[7][8]

Experimental Protocol: LC-ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: A liquid chromatograph (LC) coupled to a mass spectrometer equipped with an ESI source (e.g., a Quadrupole Time-of-Flight or Triple Quadrupole instrument).

-

Data Acquisition:

-

Ionization Mode: ESI, Negative.

-

Mass Range: Scan from m/z 50 to 500.

-

MS/MS: Isolate the [M-H]⁻ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

Mass Spectral Data and Interpretation

The molecular formula of this compound is C₈H₄F₃NO₄, with a monoisotopic mass of 235.01 g/mol .

| m/z (Negative Mode) | Ion | Interpretation |

| 234.00 | [M-H]⁻ | Deprotonated molecular ion. |

| 189.99 | [M-H-CO₂]⁻ or [M-COOH]⁻ | Loss of carbon dioxide (decarboxylation), a very common fragmentation for benzoic acids.[7] |

| 188.01 | [M-H-NO₂]⁻ | Loss of the nitro group. |

Visualization of Fragmentation

The primary fragmentation pathways observed in ESI-MS/MS can be visualized to clarify the structural relationships between the precursor and product ions.

Sources

- 1. ckgas.com [ckgas.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. journals.iucr.org [journals.iucr.org]

- 4. rsc.org [rsc.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. echemi.com [echemi.com]

- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Researcher's Guide to the Procurement of 2-Nitro-5-(trifluoromethyl)benzoic acid: From Supplier Vetting to Quality Assurance

Executive Summary: 2-Nitro-5-(trifluoromethyl)benzoic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds and functional materials. The success, reproducibility, and safety of research and development projects hinge on the reliable procurement of high-purity starting materials. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of sourcing this specialty chemical. It covers the entire procurement lifecycle, from identifying and qualifying suppliers to establishing robust incoming quality control procedures, ensuring that the materials acquired meet the stringent standards required for advanced scientific applications.

Section 1: Compound Profile: this compound

1.1 Chemical Identity and Properties

-

Chemical Name: this compound

-

CAS Number: 328-80-3 (Note: Some suppliers may list isomers under different CAS numbers, making verification crucial).

-

Appearance: Typically a white to light yellow powder or solid.[4][5]

-

Primary Applications: It serves as a versatile building block and intermediate in organic synthesis, particularly for creating more complex molecules for pharmaceuticals and fine chemicals.[3]

1.2 The Critical Role of Purity in Research and Development The purity of a chemical reagent is paramount in drug discovery and development. Impurities, even in trace amounts, can lead to significant issues:

-

Altered Efficacy: Contaminants can interfere with chemical reactions, leading to lower yields or the formation of unintended byproducts, which may alter the efficacy of the final active pharmaceutical ingredient (API).[6][7]

-

Safety Risks: Unexpected impurities can introduce toxicity or cause adverse side effects in downstream applications.[8][9]

-

Compromised Reproducibility: The presence of uncontrolled variables, such as impurities, severely impacts the ability to reproduce experimental results, a cornerstone of scientific integrity.[7][10]

Therefore, a rigorous procurement process is not merely an administrative task but a fundamental component of good laboratory practice and successful research outcomes.

Section 2: The Supplier Landscape

Suppliers of specialty chemicals like this compound can be broadly categorized. Understanding these categories helps in tailoring the search and vetting process.

-

Large Chemical Distributors: Companies like Fisher Scientific and MilliporeSigma (a subsidiary of Merck KGaA) offer vast catalogs from various manufacturers.[11][12] They often provide excellent logistics, customer support, and readily available documentation like Safety Data Sheets (SDS).

-

Specialty Manufacturers & Custom Synthesis Labs: Firms such as Aromsyn and Alachem specialize in the production of specific, often complex, chemical compounds.[1][2] They can offer deep product expertise and the flexibility to produce materials from gram to kilogram scales.[1]

-

Online Marketplaces and Aggregators: Platforms like Echemi and LookChem connect buyers with numerous, often international, suppliers.[4][13] While offering competitive pricing, they require a more thorough vetting process by the end-user.

| Supplier Type | Advantages | Disadvantages | Best For |

| Large Distributors | Reliability, extensive documentation, established logistics, one-stop-shop | Potentially higher cost, less flexibility on bulk/custom orders | Standard research quantities, labs requiring fast and reliable delivery |

| Specialty Manufacturers | Deep product expertise, custom synthesis options, competitive bulk pricing | May have longer lead times, narrower product focus | Scale-up projects, custom purity requirements, bulk orders |

| Online Marketplaces | Wide selection, competitive pricing, access to global suppliers | Variable quality and reliability, requires intensive vetting | Experienced procurement teams, initial supplier discovery |

Section 3: A Step-by-Step Protocol for Supplier Qualification

A systematic approach to qualifying suppliers is essential to mitigate risks associated with chemical procurement.[14] This protocol ensures that the chosen supplier can consistently provide material that meets the required specifications.

3.1 Step 1: Initial Screening and Documentation Review The first phase involves identifying potential suppliers and gathering critical documentation.

-

Identify Potential Suppliers: Use chemical databases (e.g., CAS registry) and supplier websites to identify vendors for CAS 328-80-3.

-

Request Essential Documents:

-

Safety Data Sheet (SDS): This is a mandatory document providing comprehensive information on hazards, handling, storage, and emergency measures.[15][16] An SDS for a related compound shows it may cause skin and eye irritation and may be harmful if inhaled or swallowed.[17][18]

-

Certificate of Analysis (CoA): This is the most critical document for quality assessment. A CoA provides lot-specific data on the purity and physical properties of the chemical.[19] A typical CoA will include the product name, CAS number, molecular formula, and analytical data confirming its purity (e.g., via HPLC or NMR) and consistency with its structure.[19]

-

3.2 Step 2: Technical Specification Analysis Carefully scrutinize the CoA and any technical data sheets.

-

Purity Verification: Check the stated purity level (e.g., >97%, 98%, 99.23%).[1][4][20] Ensure the analytical method used for purity determination (e.g., HPLC, GC, NMR) is appropriate and clearly stated.[19]

-

Consistency Check: Compare the physical properties listed on the CoA (e.g., melting point, appearance) with established literature values.[20][21]

-

Impurity Profile: For advanced applications, inquire if a more detailed impurity profile is available. The nature of impurities can be as important as their quantity.

3.3 Step 3: Supplier Vetting and Final Selection Beyond documentation, assess the supplier's operational reliability.

-

Lead Time and Availability: Inquire about stock levels and typical delivery times.[4]

-

Technical Support: Evaluate the responsiveness and expertise of their technical support team.

-

Request for Quotation (RFQ): Send RFQs to a shortlist of qualified suppliers to compare pricing for the required quantity.[14]

This entire workflow can be visualized as a decision-making process:

Section 4: The Purchasing and Logistics Workflow

Once a supplier is selected, the focus shifts to the transactional and logistical aspects of procurement.

4.1 Purchase Order (PO) and Confirmation

-

Create a formal purchase order that specifies the exact chemical name, CAS number, quantity, required purity, and agreed-upon price.

-

Ensure all necessary internal approvals are obtained before sending the PO.[15]

-

Await an order confirmation from the supplier that verifies the details and provides an estimated shipping date.

4.2 Shipping and Handling

-

Regulatory Compliance: Ensure the supplier complies with all transportation regulations for hazardous materials.

-

Storage Conditions: Be aware of any specific storage requirements, such as temperature control, upon receipt.[3] The SDS will specify appropriate storage conditions.[4]

Section 5: Incoming Quality Control (QC) and Handling

The procurement process does not end upon delivery. Verification is a crucial final step.[16]

5.1 Receiving Protocol

-

Inspect Packaging: Upon arrival, check the packaging for any signs of damage or contamination.[16]

-

Verify Documents: Ensure the delivered chemical matches the PO and that the lot number on the container corresponds to the provided Certificate of Analysis.

-

Labeling: Write the date of receipt on the chemical container.[16]

-

Inventory Update: Immediately update the laboratory's chemical inventory system.[16][22]

5.2 In-House QC (Recommended) For critical applications, especially in drug development, performing in-house analytical tests on a sample from the newly received batch is a best practice.

-

Identity Confirmation: Techniques like NMR or FT-IR can confirm the chemical's identity.

-

Purity Verification: An HPLC or GC analysis can verify that the purity meets the specifications outlined in the supplier's CoA. This orthogonal verification provides the highest level of confidence.[10]

5.3 Safe Storage and Handling

-

Always store the chemical according to the instructions on the SDS, considering incompatibilities with other chemicals.[18]

-

Personnel handling the chemical must wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[17][23]

-

Ensure work is conducted in a well-ventilated area or a chemical fume hood.[17]

By implementing this rigorous, multi-step procurement and verification guide, research organizations can significantly enhance the reliability and safety of their scientific endeavors, ensuring that the this compound they purchase is of the quality required for innovative and reproducible results.

References

-

Techmate. The Importance of High-Purity Chemicals in Pharmaceutical Testing. [Link]

-

Moravek, Inc. How Important Is Chemical Purity In The Pharmaceutical Industry?. [Link]

-

Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]

-

Alachem Co., Ltd. 3-nitro-5-(trifluoromethyl)benzoic acid. [Link]

-

COLORCOM LTD. 3-Nitro-5-(trifluoromethyl)benzoic acid - LookChem. [Link]

-

Chemsrc. 2-Nitro-5-(trifluoromethoxy)benzoic acid Price from Supplier. [Link]

-

Procol. Purchasing & procurement in chemical industry: benefits & types. [Link]

-

LightSource. Procurement categories for chemical manufacturers: A brief guide. [Link]

-

Whitworth University. Chemical Procurement SOP. [Link]

-

Chemical Management Centre. GUIDELINES OF PROCUREMENT - CHEMICALS FOR RESEARCH. [Link]

-

Thermo Fisher Scientific. Certificate of analysis - 2-Nitro-4-(trifluoromethyl)benzoic acid, 98%. [Link]

-

Thermo Fisher Scientific. Certificate of analysis - 2-Nitro-4-(trifluoromethyl)benzoic acid, 98% (Lot D30T031). [Link]

Sources

- 1. 328-80-3 | 3-Nitro-5-(trifluoromethyl)benzoic acid - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. 328-80-3 | 3-nitro-5-(trifluoromethyl)benzoic acid - Alachem Co., Ltd. [alachem.co.jp]

- 3. biosynth.com [biosynth.com]

- 4. 3-Nitro-5-(trifluoromethyl)benzoic acid, CasNo.328-80-3 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 5. thermofisher.com [thermofisher.com]

- 6. apolloscientific.co.uk [apolloscientific.co.uk]

- 7. techmate.co.uk [techmate.co.uk]

- 8. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]

- 9. moravek.com [moravek.com]

- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CAS RN 328-80-3 | Fisher Scientific [fishersci.com]

- 12. 2-Nitro-5-(trifluoromethoxy)benzoic acid | 189359-65-7 [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

- 14. procol.ai [procol.ai]

- 15. whitworth.edu [whitworth.edu]

- 16. research.utm.my [research.utm.my]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. molnova.com:443 [molnova.com:443]

- 20. thermofisher.com [thermofisher.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. 4.11 Chemical Purchasing | Environment, Health and Safety [ehs.cornell.edu]

- 23. 2-Nitro-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid(50594-66-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Technical Guide to 2-Nitro-5-(trifluoromethyl)benzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Building Blocks in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (–CF₃), in particular, imparts a unique combination of properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing character, which can profoundly influence the biological activity and physicochemical characteristics of a compound. When coupled with other versatile functional groups, such as the nitro (–NO₂) and carboxylic acid (–COOH) moieties, the resulting molecular scaffold becomes a highly valuable building block for the synthesis of complex chemical entities. 2-Nitro-5-(trifluoromethyl)benzoic acid is one such scaffold, poised for application in the development of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and potential applications, drawing upon established knowledge of structurally related compounds to offer a complete scientific profile.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively reported in the literature, its properties can be reliably predicted and understood through the analysis of its isomers and analogs.

Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃NO₄ | - |

| Molecular Weight | 235.12 g/mol | - |

| CAS Number | 1214373-54-2 | - |

| Appearance | Light yellow to yellow solid (predicted) | [1] |

| Boiling Point | 336.7±42.0 °C (Predicted) | [1] |

| Density | 1.596±0.06 g/cm³ (Predicted) | [1] |

| pKa | 1.82±0.25 (Predicted) | [1] |

Spectroscopic Characterization (Predicted)

The spectroscopic features of this compound can be inferred from the well-documented data of its isomers, such as 4-nitro-2-(trifluoromethyl)benzoic acid and 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid.[2][3]

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing three aromatic protons. The proton positioned between the carboxylic acid and nitro groups would likely appear as a downfield singlet or a narrowly split doublet. The other two protons on the ring would exhibit coupling to each other, likely as doublets. The exact chemical shifts will be influenced by the strong electron-withdrawing effects of both the nitro and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carbon of the carboxylic acid will be the most downfield signal. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The aromatic carbons will appear in the typical region, with their chemical shifts influenced by the substituents.

-

¹⁹F NMR: A single resonance, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹, respectively), and C-F stretching vibrations of the trifluoromethyl group (in the 1350-1100 cm⁻¹ region).[2]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the carboxylic acid group (–COOH) and the nitro group (–NO₂).[2]

Synthesis of this compound

Proposed Synthetic Pathway: Electrophilic Nitration

The directing effects of the substituents on the aromatic ring are key to this synthesis. The carboxylic acid group is a meta-director, while the trifluoromethyl group is also a meta-director. Therefore, nitration of 3-(trifluoromethyl)benzoic acid is expected to yield the desired this compound as a major product, along with other isomers.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Analogous Procedure)

This protocol is adapted from the well-established methods for the nitration of benzoic acid and its derivatives.[4]

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to below 0°C, slowly add concentrated nitric acid to concentrated sulfuric acid in a stoichiometric ratio (e.g., 1.1 equivalents of nitric acid). Maintain the temperature below 10°C throughout the addition.

-

Dissolution of the Starting Material: In a separate reaction vessel, dissolve 3-(trifluoromethyl)benzoic acid (1.0 equivalent) in a minimal amount of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3-(trifluoromethyl)benzoic acid. The temperature of the reaction mixture must be carefully controlled and maintained below 15°C to minimize the formation of by-products.

-

Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Isolation and Purification: The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water to remove residual acid. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three functional groups, making it a versatile intermediate for further chemical transformations.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of standard transformations:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst (Fischer esterification) or with alkyl halides in the presence of a base will yield the corresponding esters.

-

Amide Formation: Conversion to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with amines, provides a straightforward route to a wide range of amides.[2]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Reactions of the Nitro Group

The nitro group is a key functional handle for introducing nitrogen-containing functionalities:

-

Reduction to an Amine: The nitro group can be readily reduced to an amino group (–NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acidic media. The resulting 2-amino-5-(trifluoromethyl)benzoic acid is a valuable precursor for the synthesis of heterocyclic compounds.

-

Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr), although the positions ortho and para to the nitro group are most activated.

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is generally stable to most reaction conditions. Its primary influence is electronic, withdrawing electron density from the aromatic ring and increasing the acidity of the carboxylic acid.

Caption: Key reactions of this compound.

Applications in Drug Discovery and Materials Science

Trifluoromethyl- and nitro-substituted benzoic acids are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] The unique combination of functional groups in this compound makes it a promising starting material for the development of novel bioactive molecules.

Pharmaceutical Applications

The trifluoromethyl group is a well-known bioisostere for several functional groups and can enhance a drug's metabolic stability and membrane permeability.[6][7] The nitro group can be a key pharmacophoric element or a precursor to an amino group for further derivatization. Potential therapeutic areas where derivatives of this compound could be explored include:

-

Anticancer Agents: Many kinase inhibitors and other anticancer drugs feature substituted aromatic cores.

-

Anti-infective Agents: The nitroaromatic scaffold is present in some antibacterial and antiparasitic drugs. For instance, a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, is a precursor to promising antitubercular agents.[2]

-

Central Nervous System (CNS) Drugs: The lipophilicity imparted by the trifluoromethyl group can aid in crossing the blood-brain barrier.

Agrochemical Applications

The trifluoromethyl group is a common feature in modern herbicides, insecticides, and fungicides, often contributing to increased efficacy and metabolic stability in the target organisms and the environment.

Materials Science

The electron-withdrawing properties of the nitro and trifluoromethyl groups can be exploited in the design of new materials with interesting electronic and optical properties, such as nonlinear optical materials or specialized polymers.

Conclusion

This compound represents a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. While specific literature on this particular isomer is limited, a comprehensive understanding of its properties and reactivity can be confidently established through the study of its analogs. The synthetic routes and reaction pathways outlined in this guide, grounded in well-established chemical principles, provide a solid foundation for researchers and scientists to unlock the full potential of this promising intermediate in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

- Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.

-

Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. National Center for Biotechnology Information. Retrieved from [Link]

- Ji, Y., Pleixats, R., Gimbert-Suriñach, C., Vallribera, A., & Granados, A. (2026). Trifluoromethyl Thianthrenium Salts: From Organic Synthesis to Materials. The Journal of Organic Chemistry, 91(2).

- Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate. (2021). Google Patents.

-

2-(Trifluoromethyl)benzoic acid. PubChem. Retrieved from [Link]

- Diehl III, C. E., Gembicky, M., & Rheingold, A. L. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.

- Ferreira, I., & El-Faham, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1-22.

-

Process for the preparation of 5-fluoro-2-nitrobenzoic acid. Justia Patents. Retrieved from [Link]

-

Ferreira, I., & El-Faham, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]

-

Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman State University. Retrieved from [Link]

Sources

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR spectrum [chemicalbook.com]

A Senior Scientist's Guide to the Research Applications of 2-Nitro-5-(trifluoromethyl)benzoic Acid: A Versatile Synthetic Building Block

Abstract

2-Nitro-5-(trifluoromethyl)benzoic acid (CAS 1214373-54-2) is a highly functionalized aromatic carboxylic acid that stands as a strategic starting material in modern chemical research. The convergence of a carboxylic acid, a nitro group, and a trifluoromethyl group on a single benzene ring provides a unique platform for the synthesis of complex molecules. The trifluoromethyl moiety is a cornerstone of contemporary drug design, valued for its ability to enhance metabolic stability and lipophilicity[1][2]. Simultaneously, the nitro group offers a versatile synthetic handle, readily transformable into an amine, which opens extensive avenues for derivatization. This guide provides an in-depth analysis of the molecule's properties, its synthetic utility, and its profound potential in medicinal chemistry, agrochemicals, and materials science. We will explore the causality behind experimental choices and provide robust, self-validating protocols to empower researchers in drug discovery and beyond.

Part 1: Core Molecular Profile and Synthetic Rationale

Before delving into applications, a thorough understanding of the molecule's intrinsic properties is paramount. The specific arrangement of its three functional groups dictates its reactivity and provides a logical foundation for its use as a synthetic intermediate.

Physicochemical and Structural Data

The properties of this compound are summarized below. These parameters are critical for designing reaction conditions, purification strategies, and for predicting the behavior of the molecule in biological systems.

| Property | Value | Source |

| CAS Number | 1214373-54-2 | [3] |

| Molecular Formula | C₈H₄F₃NO₄ | [4] |

| Molecular Weight | 235.12 g/mol | [4] |

| Appearance | Light yellow to yellow solid | [3] |

| Predicted Boiling Point | 336.7 ± 42.0 °C | [3] |

| Predicted Density | 1.596 ± 0.06 g/cm3 | [3] |

| Predicted pKa | 1.82 ± 0.25 | [3] |

Strategic Functional Group Analysis

The utility of this molecule is derived from the interplay of its three key functional groups:

-

Carboxylic Acid (-COOH): This group is the primary site for forming esters, amides, and acid halides. Its acidity is significantly enhanced by the strong electron-withdrawing effects of the adjacent nitro group and the trifluoromethyl group on the ring.

-

Trifluoromethyl (-CF₃) Group: This is arguably the most strategically important group from a drug design perspective. It is highly lipophilic, which can dramatically improve a molecule's ability to cross cellular membranes[1]. Furthermore, the strength of the C-F bond makes it resistant to metabolic degradation, often increasing the half-life of a drug candidate[1][2].

-